PDK Inhibition Potency: DAP Scaffold Enables >800-Fold Improvement in Optimized Derivatives
The parent 3',5'-dichloro-4'-hydroxyacetophenone (DAP) scaffold, while intrinsically weak (EC50 > 80 µM), provides a critical starting point for chemical optimization. Structure-activity relationship studies demonstrate that the lead compound 6u, derived from DAP, inhibits PDKs with an EC50 of 0.09 µM, outperforming both the parent DAP (EC50 > 80 µM) and the earlier analog DAP-64 (EC50 = 0.33 µM) [1]. In antiproliferative assays against A375 melanoma cells, compound 6u exhibits an IC50 of 1.1 µM, a 15.4-fold improvement over DAP (IC50 = 16.9 µM) and a 4.5-fold improvement over DAP-64 (IC50 = 4.9 µM) [2].
| Evidence Dimension | PDK enzymatic inhibition (EC50) and A375 cell proliferation (IC50) |
|---|---|
| Target Compound Data | EC50 (DAP) > 80 µM; IC50 (DAP) = 16.9 µM |
| Comparator Or Baseline | DAP-64 (EC50 = 0.33 µM; IC50 = 4.9 µM); Compound 6u (EC50 = 0.09 µM; IC50 = 1.1 µM) |
| Quantified Difference | Compound 6u shows >800-fold improvement in EC50 over DAP; 4.5-fold improvement in IC50 over DAP-64 |
| Conditions | PDK enzymatic assay (EC50) and A375 melanoma cell line proliferation assay (IC50) |
Why This Matters
This data establishes the DAP scaffold as a quantifiable benchmark for PDK inhibitor optimization, enabling researchers to assess potency gains from structural modifications.
- [1] Xu B, Wang ZP, Liu Q, Yang X, Li X, Huang D, Qiu Y, Tam KY, Zhang SL, He Y. Synthesis, biological evaluation and structure-activity relationship of novel dichloroacetophenones targeting pyruvate dehydrogenase kinases with potent anticancer activity. Eur J Med Chem. 2021 Mar 15;214:113225. Highlights: Compound 6u inhibited PDKs with an EC50 value of 0.09 µM, outperformed DAP (EC50 > 80 µM) and DAP-64 (EC50 = 0.33 µM). View Source
- [2] Xu B, et al. Eur J Med Chem. 2021;214:113225. Compound 6u showed cytotoxicity to A375 (IC50 = 1.1 µM), more potent than DAP (IC50 = 16.9 µM) and DAP-64 (IC50 = 4.9 µM). View Source
